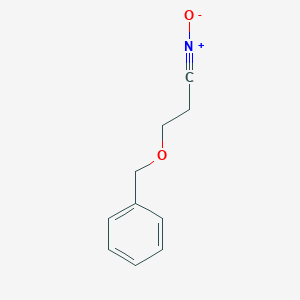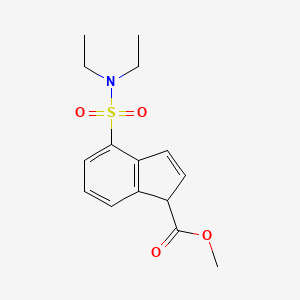
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a sulfamoyl group attached to the indene ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate typically involves the reaction of 4-(diethylsulfamoyl)benzaldehyde with methyl indene-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are used under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of halogen or alkyl groups on the indene ring.
Applications De Recherche Scientifique
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the indene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
- Methyl 4-(diethylsulfamoyl)benzoate
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate
Comparison:
- Methyl 4-(diethylsulfamoyl)benzoate: Lacks the indene ring, resulting in different reactivity and applications.
- Methyl 4-(dimethylsulfamoyl)-1H-indene-1-carboxylate: Similar structure but with a dimethylsulfamoyl group, leading to variations in chemical properties.
- Ethyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate: The ethyl ester variant, which may exhibit different solubility and reactivity compared to the methyl ester.
Methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate stands out due to its unique combination of the indene ring and the diethylsulfamoyl group, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
113289-75-1 |
|---|---|
Formule moléculaire |
C15H19NO4S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
methyl 4-(diethylsulfamoyl)-1H-indene-1-carboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-4-16(5-2)21(18,19)14-8-6-7-11-12(14)9-10-13(11)15(17)20-3/h6-10,13H,4-5H2,1-3H3 |
Clé InChI |
IMEKIKMYKIXYPE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=CC2=C1C=CC2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)

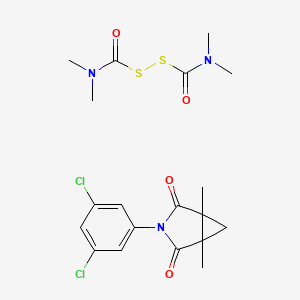
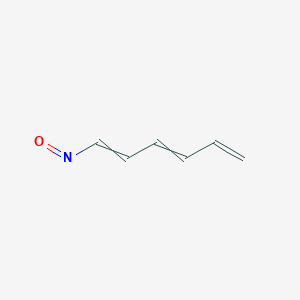
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
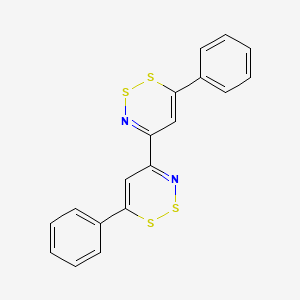
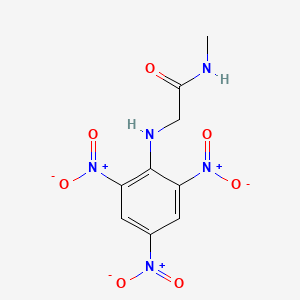
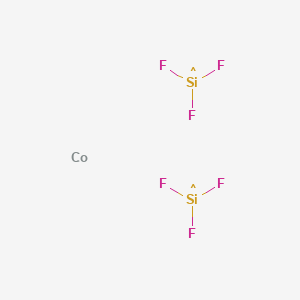
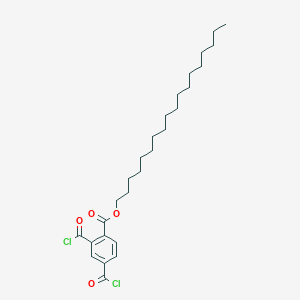
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
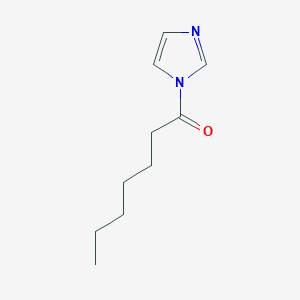
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
